5-Amino-1-benzothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 5-Amino-1-benzothiophene-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
5-Amino-1-benzothiophene-2-carboxylic acid+SOCl2→5-Amino-1-benzothiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Substitution: The amino group on the benzothiophene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form corresponding derivatives.
Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration and sulfonation reactions, respectively.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfonated Derivatives: Formed by sulfonation reactions.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Benzothiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-Amino-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-benzofuran-2-carbonyl chloride: Similar structure but contains an oxygen atom instead of sulfur.
5-Amino-1-benzothiazole-2-carbonyl chloride: Contains a nitrogen and sulfur atom in the ring structure.
Uniqueness
5-Amino-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the benzothiophene ring.
Eigenschaften
CAS-Nummer |
215941-03-0 |
---|---|
Molekularformel |
C9H6ClNOS |
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
5-amino-1-benzothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H,11H2 |
InChI-Schlüssel |
UPRVFNHGSRPDEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C=C(S2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.